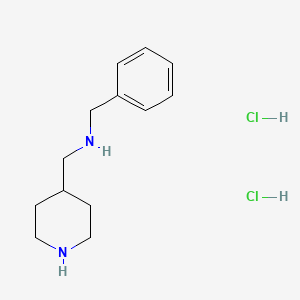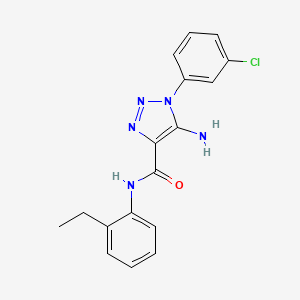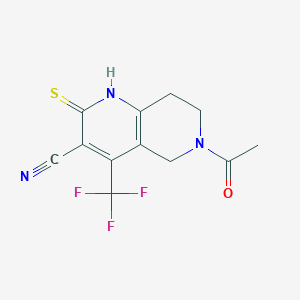![molecular formula C25H35N3O B4584197 2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B4584197.png)
2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-[1-(4-propylphenyl)ethyl]acetamide
説明
Synthesis Analysis
The synthesis of related piperazine derivatives involves multiple steps, including acetylation, ethylation, and condensation processes. For example, the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide from m-nitro acetophenone demonstrates a complex synthesis pathway that involves reduction, acetylation, ethylation, and condensation steps, achieving an overall yield of 77% (Gong Fenga, 2007). Such methods underscore the intricate steps required to synthesize specific acetamide derivatives.
Molecular Structure Analysis
Chemical Reactions and Properties
The compound and its derivatives undergo various chemical reactions that highlight its reactivity and potential for modification. For instance, the introduction of different substituents through reactions such as chloroacetylation and aminolysis reveals the versatility of the piperazine backbone in synthesizing compounds with varied biological activities (S. Verma, Surendra Kumar, & Sushil Kumar, 2017).
Physical Properties Analysis
The physical properties, such as solubility and crystallinity, of related compounds have been characterized to understand their behavior in biological systems. For example, the synthesis of optically active isomers of a related compound demonstrated the importance of stereochemistry in determining the physical properties, which in turn affect the biological activity and pharmacokinetics of the compound (R. Sakoda, Y. Kamikawaji, & K. Seto, 1992).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, such as their ability to form stable hydrogen bonds and their reactivity towards various chemical groups, play a significant role in their biological activity. Studies have shown that the chemical structure, including the presence of specific substituents, significantly influences the compound's affinity for biological targets, such as sigma receptors (M. Hirata, Tetsuya Mori, & Seigo Soga, 2006).
科学的研究の応用
Synthesis and Chemical Process Development
- Synthesis of T2288: A practical process for synthesizing N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, starting from piperazine and N-chloroacetyl-2,6-xylidine, has been described, highlighting techniques for removing unwanted by-products and optimizing yield (Guillaume et al., 2003).
Biological Screening and Fingerprint Applications
- Antibacterial, Antifungal, and Anthelmintic Activity: Benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide have been synthesized, characterized, and screened for antibacterial, antifungal, and anthelmintic activity. Some compounds showed significant biological activities, indicating potential applications in developing new antimicrobial agents (Khan et al., 2019).
Powder Diffraction Data for Potential Pesticides
- Characterization of N-Derivatives: N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide have been characterized by X-ray powder diffraction, suggesting their potential as pesticides. This underscores the importance of structural analysis in identifying and developing new chemical agents for agricultural applications (Olszewska et al., 2011).
Radioligand Development for PET Imaging
- PET Ligand for NK1 Receptors: Synthesis and evaluation of a compound as a potential positron emission tomography (PET) ligand for investigating central neurokinin(1) (NK1) receptors, providing insights into the synthesis process and the potential application of similar compounds in biomedical imaging (Mey et al., 2005).
Multi-Target Therapeutic Approach
- Neuroprotection for Alzheimer's Disease: A novel drug candidate designed for Alzheimer's disease treatment demonstrates a multi-target therapeutic approach, including acetylcholinesterase inhibition and neuroprotection against Ab42 toxicity. This highlights the potential of complex acetamide derivatives in developing treatments for neurodegenerative diseases (Lecanu et al., 2010).
特性
IUPAC Name |
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O/c1-5-7-22-10-12-23(13-11-22)21(4)26-25(29)18-27-14-16-28(17-15-27)24-9-6-8-19(2)20(24)3/h6,8-13,21H,5,7,14-18H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWLCMDIVNSNNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)NC(=O)CN2CCN(CC2)C3=CC=CC(=C3C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-{[2-(4-methylphenoxy)ethyl]thio}-9H-purine](/img/structure/B4584135.png)

![[4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B4584159.png)
![N-(2,4-dimethylphenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4584163.png)

![2-methyl-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4584175.png)
![2-mercapto-5-{4-methoxy-3-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one](/img/structure/B4584184.png)
![3-[4-(2-methylphenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B4584189.png)
![2-[(3-chloro-9H-carbazol-9-yl)methyl]phenyl benzoate](/img/structure/B4584204.png)

![3-{4-[(diethylamino)sulfonyl]phenyl}-N-(2-fluorophenyl)propanamide](/img/structure/B4584211.png)